C14H12Br3NO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a brominated aromatic amine, which means it contains bromine atoms attached to an aromatic ring structure. The presence of multiple bromine atoms and an amine group makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-tribromo-N-[(4-methoxyphenyl)methyl]aniline typically involves the bromination of aniline derivatives. One common method is the bromination of N-[(4-methoxyphenyl)methyl]aniline using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,4,6-tribromo-N-[(4-methoxyphenyl)methyl]aniline: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove bromine atoms or reduce the nitro group if present.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce de-brominated aniline derivatives .
Scientific Research Applications
2,4,6-tribromo-N-[(4-methoxyphenyl)methyl]aniline: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-tribromo-N-[(4-methoxyphenyl)methyl]aniline involves its interaction with specific molecular targets. The bromine atoms and the aromatic ring structure allow it to interact with enzymes, receptors, or other biomolecules. These interactions can lead to inhibition or activation of biological pathways, resulting in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
2,4,6-tribromoaniline: Similar structure but lacks the methoxyphenyl group.
2,4-dibromoaniline: Contains two bromine atoms instead of three.
4-bromo-N-[(4-methoxyphenyl)methyl]aniline: Contains only one bromine atom.
Uniqueness
The uniqueness of 2,4,6-tribromo-N-[(4-methoxyphenyl)methyl]aniline lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three bromine atoms and a methoxyphenyl group makes it more reactive and potentially more biologically active compared to its simpler analogs .
Properties
Molecular Formula |
C14H12Br3NO |
---|---|
Molecular Weight |
449.96 g/mol |
IUPAC Name |
2-(3,5-dibromopyridin-1-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide |
InChI |
InChI=1S/C14H12Br2NO.BrH/c1-10-2-4-11(5-3-10)14(18)9-17-7-12(15)6-13(16)8-17;/h2-8H,9H2,1H3;1H/q+1;/p-1 |
InChI Key |
MQFUVWNBBCFLPX-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C[N+]2=CC(=CC(=C2)Br)Br.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.